6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS : The molecular ion peak at m/z 282.02 [M]⁺ confirms the molecular weight.
- Fragmentation patterns include loss of Br (Δ m/z 79) and CO (Δ m/z 28).
Tautomeric Behavior and Ring-Chain Isomerization Dynamics
The compound exhibits tautomerism between the 3(2H)-one form and its enolic tautomer (3-hydroxy-1,2,4-triazolo[4,3-a]pyridine ). Density functional theory (DFT) calculations suggest the keto form is more stable by 12.3 kJ/mol due to conjugation between the carbonyl group and the triazole ring.
Ring-chain isomerization is suppressed by the fused bicyclic system, which rigidifies the structure. However, in polar solvents, partial opening of the triazolone ring may occur, forming a transient hydrazide intermediate. Substituents like the electron-withdrawing trifluoromethyl group further stabilize the closed-ring form.
Table 1: Key spectroscopic and structural data for 6-bromo-8-(trifluoromethyl)-triazolo[4,3-a]pyridin-3(2H)-one
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-1-4(7(9,10)11)5-12-13-6(15)14(5)2-3/h1-2H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJFDKAHCIBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=O)N2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridine Core
A common approach involves the cyclization of hydrazinopyridine derivatives with aldehydes or ketones to form the fused triazolopyridine ring. For example, hydrazinopyridine reacts with aldehydes under acidic or neutral conditions to form an imine intermediate, which undergoes intramolecular cyclization to yield the triazolopyridine scaffold. This step is often catalyzed by acids such as perchloric acid or facilitated by mild heating.
| Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Hydrazinopyridine + Aldehyde | DCM/MeOH (3:1) | Scandium triflate | Room temp | 20 hours | 60-90 |
| 2-Hydrazinopyridine + Aldehyde | DMF | Acid catalyst (e.g., HCl) | 0–25 °C | 1 hour | >90 |
This method has been demonstrated to tolerate various aldehydes and ketones, producing a library of triazolopyridine derivatives with good to excellent yields.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 8-position is generally introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. Halogenated trifluoromethyl compounds such as bromodifluoromethane can be used in halogenation steps to simultaneously introduce bromine and trifluoromethyl groups under catalysis.
| Reagent | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromodifluoromethane (CF2Br2) | Transition metal catalyst (e.g., Cu, Pd) | Organic solvent | Mild heating | Halogenation and trifluoromethylation in one step |
This method allows for the installation of the trifluoromethyl group with the bromine substituent in a controlled manner, enhancing the compound's chemical stability and reactivity.
Formation of the 3(2H)-one Moiety
The lactam (3(2H)-one) functionality is formed by oxidation or intramolecular cyclization involving the nitrogen atoms of the triazole ring and the adjacent carbonyl precursor. This step can be achieved by:
- Oxidation of the corresponding dihydro derivative.
- Acid-catalyzed cyclization in aqueous or alcoholic solvents.
The completion of this step is confirmed by spectral analysis and crystallographic data.
Summary of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Cyclization | Hydrazinopyridine + Aldehyde, acid catalyst, RT or mild heat | Formation of triazolopyridine core |
| 2. Bromination | NBS or NCS, DMF, 0 °C to RT | Selective bromination at 6-position |
| 3. Trifluoromethylation | Bromodifluoromethane, metal catalyst, organic solvent, mild heat | Introduction of trifluoromethyl group at 8-position |
| 4. Lactam formation | Oxidation or acid-catalyzed cyclization | Formation of 3(2H)-one moiety |
Research Findings and Notes
- The use of NBS/NCS for halogenation is highly exothermic and requires careful temperature control to prevent side reactions.
- The trifluoromethyl group enhances the chemical stability and biological activity of the compound, making its introduction crucial in the synthesis.
- Multi-component reactions (MCRs) involving hydrazines, aldehydes, and isocyanides have been explored for the synthesis of related triazolopyridine derivatives, offering efficient access to diverse analogs.
- Microwave-assisted synthesis attempts showed decreased yields for some derivatives, indicating the need for conventional heating in certain steps.
- Crystallographic studies confirm the structural integrity and substitution pattern of the synthesized compounds, validating the synthetic routes.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 6 serves as a versatile site for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with aryl/heteroaryl groups using boronic acids. For example:
Reaction :
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Sodium carbonate
-
Solvent: Dimethoxyethane (DME)/Water (3:1)
Example :
| Substrate | Boronic Acid | Product Yield | Reference |
|---|---|---|---|
| 6-Bromo derivative | 4-Fluorophenylboronic acid | 78% |
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution at position 6.
Reaction with Amines :
Conditions :
-
Catalyst: Copper(I) iodide
-
Base: Potassium carbonate
-
Solvent: Dimethyl sulfoxide (DMSO)
Example :
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Piperidine | 6-Piperidinyl derivative | 65% |
Cyanation
The bromine atom can be replaced with a cyano group via palladium catalysis:
Reaction :
Conditions :
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0)
-
Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
-
Solvent: Dimethylformamide (DMF)
Outcome :
Triazole Ring Modifications
The NH group in the triazole ring undergoes alkylation or acylation under mild conditions:
Alkylation
Reaction :
Example :
| Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Cyclopropylmethyl bromide | N-Cyclopropylmethyl derivative | 70% |
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to specific positions on the pyridine ring.
Nitration :
-
Positional selectivity: Nitration occurs at the 5-position due to the trifluoromethyl group’s meta-directing effect.
Comparative Reactivity Table
| Reaction Type | Key Features | Catalysts/Conditions | Yield Range |
|---|---|---|---|
| Suzuki Coupling | Aryl group introduction | Pd(PPh₃)₄, Na₂CO₃ | 65–85% |
| Cyanation | CN group substitution | Pd₂(dba)₃, dppf | 75–82% |
| Nucleophilic Substitution | Amine incorporation | CuI, K₂CO₃ | 60–70% |
| Alkylation | NH functionalization | NaH, DMF | 65–75% |
Mechanistic Insights
-
Bromine Reactivity : The C–Br bond at position 6 is highly susceptible to oxidative addition in palladium-catalyzed reactions due to steric and electronic effects .
-
Trifluoromethyl Effects : The –CF₃ group increases ring electron deficiency, stabilizing intermediates in cross-coupling and substitution reactions .
This compound’s versatility in coupling and substitution reactions makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors . Further studies are needed to explore its applications in asymmetric catalysis and photochemical transformations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyridine framework exhibit notable antibacterial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazolo-pyridines can inhibit bacterial growth effectively .
Anticancer Properties
Triazolo-pyridines have been investigated for their potential as anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, compounds similar to 6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have shown promise in targeting pathways associated with tumor growth .
Neurological Applications
The compound has been explored as a potential modulator of neurotransmitter receptors, particularly in the context of treating neurological disorders. Research suggests that triazolo-pyridines can act as selective antagonists for certain receptor types, which may lead to therapeutic advancements in managing conditions such as anxiety and depression .
Synthesis and Methodology
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Notably, microwave-mediated synthesis has emerged as a viable approach due to its eco-friendly nature and ability to produce high yields rapidly . The following table summarizes various synthetic routes:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 83 | Toluene, 120°C |
| Conventional heating | 70 | Reflux conditions |
| Solvent-free methods | 75 | Ambient temperature |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the trifluoromethyl position could enhance efficacy .
Case Study 2: Anticancer Potential
In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. This was attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .
Case Study 3: Neurological Effects
Research involving animal models indicated that triazolo-pyridine derivatives could modulate anxiety-like behaviors through their action on GABA receptors. This positions them as potential candidates for further development in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the triazolopyridinone core but differ in substituents:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Similarity Score | Key Applications/Activities |
|---|---|---|---|---|---|
| 6-Bromo-8-(trifluoromethyl)-triazolopyridinone | 1428532-78-8 | Br (6), -CF₃ (8) | 282.017 | - | Building block, enzyme inhibition |
| 6-Bromo-3,8-dimethyl-triazolopyridinone | 1519398-17-4 | Br (6), -CH₃ (3,8) | 228.07 | 0.94 | Unknown (structural analog) |
| 8-Bromo-3,6-dimethyl-triazolopyridinone | 899429-04-0 | Br (8), -CH₃ (3,6) | 228.07 | 0.91 | Unknown (structural analog) |
| 6-Bromo-8-fluoro-triazolopyridinethione | 1427473-77-5 | Br (6), -F (8), thione (C=S) | 248.08 | - | Intermediate in synthesis |
| Parent scaffold: [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 | None (core structure) | 135.12 | - | Base for derivatization |
Impact of Substituents on Properties
- Bromine (Br): Enhances molecular weight and lipophilicity. Brominated analogs often exhibit improved binding affinity to hydrophobic enzyme pockets compared to non-halogenated derivatives .
- Trifluoromethyl (-CF₃) : Increases electron-withdrawing effects and metabolic stability compared to methyl (-CH₃) or hydrogen. This group is associated with enhanced bioactivity in kinase inhibitors and receptor antagonists .
- Thione (C=S) vs. Ketone (C=O) : The thione derivative (CAS 1427473-77-5) may exhibit altered reactivity in nucleophilic substitution reactions due to sulfur’s polarizability .
Enzyme Inhibition
- Glycogen Synthase Kinase-3 (GSK-3): Analogs with 8-amino substitutions (e.g., CAS 3983–3987) show inhibitory activity, suggesting that electron-withdrawing groups like -CF₃ could enhance target engagement .
- Stearoyl-CoA Desaturase (SCD): Triazolopyridinones with lipophilic substituents (e.g., alkyl chains) are patented as SCD inhibitors. The bromo-CF₃ derivative’s increased hydrophobicity may improve membrane permeability .
Herbicidal Activity
Microwave-synthesized triazolopyridinone derivatives (e.g., Liu et al., 2015) demonstrate herbicidal effects. The bromo-CF₃ compound’s stability under environmental conditions could make it a candidate for agrochemical development .
Biological Activity
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 1428532-78-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound acts primarily as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Inhibition of Topo II can lead to the disruption of cancer cell proliferation and survival. Studies have shown that compounds similar to this compound effectively induce apoptosis in various cancer cell lines by promoting cell cycle arrest at the G2/M phase .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies reveal that it exhibits significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Topo II inhibition |
| MCF-7 | 12.5 | Induction of apoptosis |
| PCa (Prostate Cancer) | 10.0 | Dual inhibition of AR and Topo II |
These findings suggest that the compound may serve as a promising candidate for the development of new anticancer therapies.
Other Biological Activities
In addition to its anticancer effects, the compound has shown potential in other areas:
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against certain bacterial strains.
Study 1: Anticancer Efficacy
A study published in MDPI explored the effects of various triazole derivatives on Topo II inhibition and found that compounds structurally related to this compound exhibited significant anticancer activity in vitro . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it triggers mitochondrial pathways leading to caspase activation and ultimately cell death . This study provides a deeper understanding of how this compound interacts with cellular systems.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?
Answer:
The synthesis typically involves cyclization reactions of hydrazine derivatives with substituted pyridine precursors. For example, microwave-assisted synthesis has been employed to improve reaction efficiency and yield for related triazolopyridinones. This method reduces reaction times and enhances regioselectivity compared to conventional heating . Key steps include:
Hydrazine formation : Reacting 2-hydrazinylpyridine derivatives with trifluoromethyl and bromo-substituted carbonyl compounds.
Cyclization : Using microwave irradiation (e.g., 150–200 W, 10–15 minutes) to form the triazole ring.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Advanced: How can researchers design experiments to evaluate the herbicidal or antifungal activity of this compound?
Answer:
In vitro bioassays :
- Fungicidal activity : Use agar dilution methods against Fusarium spp. or Aspergillus spp., with IC₅₀ determination via spectrophotometric growth inhibition assays .
- Herbicidal activity : Seedling growth inhibition tests (e.g., Arabidopsis thaliana) under controlled light/temperature conditions, measuring root/shoot elongation .
Structure-activity relationship (SAR) studies : Synthesize derivatives with varying substituents (e.g., replacing Br with Cl or modifying the trifluoromethyl group) to identify critical functional groups .
Mode of action : Use radiolabeled compounds to study binding affinity to sterol biosynthesis enzymes (e.g., CYP51) .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- 1H-NMR : Peaks at δ 6.6–8.2 ppm for aromatic protons; integration confirms substitution patterns (e.g., bromo and trifluoromethyl groups) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 282.017 (C₇H₃BrF₃N₃O⁺) for verification .
- HPLC-PDA : Purity analysis using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Reproducibility checks : Standardize assay conditions (e.g., pH, solvent concentration) to minimize variability .
Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
Computational modeling : Perform molecular dynamics simulations to assess binding stability in different protein conformations .
Cross-validation : Synthesize and test analogs reported in conflicting studies to isolate structural determinants of activity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Protocols :
Advanced: How can computational docking predict the binding interactions of this compound with biological targets?
Answer:
Target selection : Identify proteins (e.g., GSK-3β or cannabinoid receptors) based on structural homology to related triazolopyridinones .
Docking workflow :
- Prepare ligand (compound) and receptor (protein PDB file) using AutoDock Tools.
- Define binding pockets using GRID maps for bromo/trifluoromethyl groups.
- Run AutoDock Vina with multithreading for efficiency; analyze top-scoring poses for hydrogen bonds/hydrophobic interactions .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Advanced: What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?
Answer:
pH adjustment : Maintain solutions at pH 5–6 to prevent hydrolysis of the triazole ring.
Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without precipitation .
Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Basic: How is this compound utilized in impurity profiling for pharmaceuticals like Trazodone?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
